molecular formula C14H12O3 B119463 4-Naphthalen-1-yl-4-oxo-butyric acid CAS No. 4653-13-8

4-Naphthalen-1-yl-4-oxo-butyric acid

Cat. No.: B119463
CAS No.: 4653-13-8
M. Wt: 228.24 g/mol
InChI Key: YNEXYDHOGAIPHO-UHFFFAOYSA-N
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Description

4-Naphthalen-1-yl-4-oxo-butyric acid is an organic compound that features a naphthalene ring attached to a butanoic acid chain with a ketone functional group

Scientific Research Applications

4-Naphthalen-1-yl-4-oxo-butyric acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, naphthalene derivatives have been used in organic light-emitting diodes (OLEDs) due to their light-emitting properties .

Safety and Hazards

While specific safety data for “4-(1-Naphthyl)-4-oxobutanoic acid” is not available, it’s important to handle all chemicals with care. General safety measures include avoiding dust formation, avoiding breathing in mist, gas or vapors, and using personal protective equipment .

Future Directions

The future directions would depend on the specific properties and potential applications of “4-(1-Naphthyl)-4-oxobutanoic acid”. For example, if it exhibits light-emitting properties, it could potentially be used in the development of new OLED technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Naphthalen-1-yl-4-oxo-butyric acid typically involves the reaction of 1-naphthylacetic acid with a suitable reagent to introduce the ketone functionality. One common method is the Friedel-Crafts acylation, where 1-naphthylacetic acid reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Naphthalen-1-yl-4-oxo-butyric acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of 4-(1-Naphthyl)-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted naphthalene derivatives.

Comparison with Similar Compounds

    1-Naphthylacetic acid: A precursor in the synthesis of 4-Naphthalen-1-yl-4-oxo-butyric acid.

    1-Naphthol: A naphthalene derivative with a hydroxyl group instead of a ketone.

    Naphthylphthalamic acid: Another naphthalene derivative with different functional groups.

Uniqueness: this compound is unique due to its combination of a naphthalene ring and a butanoic acid chain with a ketone group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-naphthalen-1-yl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-13(8-9-14(16)17)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEXYDHOGAIPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298890
Record name 4-(1-Naphthyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4653-13-8
Record name 4653-13-8
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Record name 4-(1-Naphthyl)-4-oxobutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(naphthalen-1-yl)-4-oxobutanoic acid
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Synthesis routes and methods I

Procedure details

A mixture of naphthalene (40 g) and succinic anhydride (20 g) was added to a well stirred suspension of aluminum trichloride (55 g) in nitrobenzene (140 ml). The resulting mixture was stirred overnight at room temperature. The mixture was then poured slowly onto ice-water (600 g) and acidified with 6N-hydrochloric acid. The crude acid was filtered, washed with water until washings were neutral and recrystallized from ethanol yielding the product (m.p. 170°-172° C.).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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